[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate
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Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate” is a potent APJ functional antagonist in cell-based assays . It is also known as a nitrobenzoic acid .
Molecular Structure Analysis
The molecular formula of the compound is C17H11N3O6S . The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 . The Canonical SMILES is C1=CC(=CC(=C1)N+[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 385.4 g/mol . It has a topological polar surface area of 150 Ų . The compound has 6 rotatable bonds . The exact mass is 385.03685625 g/mol .Mechanism of Action
Target of Action
The primary target of this compound is the APJ receptor . This receptor is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of Cardiovascular Disease .
Mode of Action
The compound acts as a potent APJ functional antagonist in cell-based assays . It is more than 37-fold selective over the closely related angiotensin II type 1 (AT1) receptor .
Biochemical Pathways
Given its target, it likely influences pathways related to cardiovascular function and energy metabolism .
Result of Action
The compound has been found to exhibit substantial antiviral activity . .
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c21-14-8-11(10-27-17-18-6-3-7-19-17)25-9-15(14)26-16(22)12-4-1-2-5-13(12)20(23)24/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPBKFSPTSXQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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